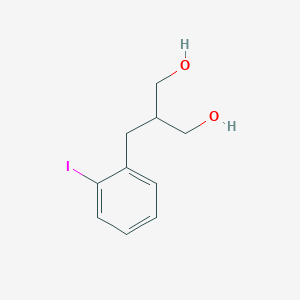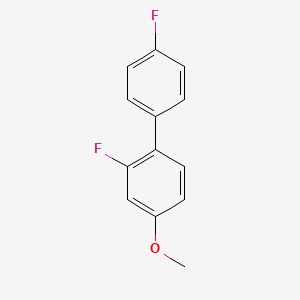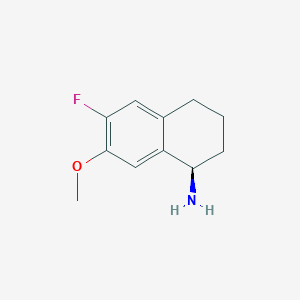
(R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with a unique structure that includes a fluorine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Amine Introduction: The amine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Applications De Recherche Scientifique
®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methoxy group.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom.
6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine: The amine group is positioned differently.
Uniqueness
®-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific combination of the fluorine and methoxy groups on the tetrahydronaphthalene backbone, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(1R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
Clé InChI |
FPLFKUYUTHJOHE-SNVBAGLBSA-N |
SMILES isomérique |
COC1=C(C=C2CCC[C@H](C2=C1)N)F |
SMILES canonique |
COC1=C(C=C2CCCC(C2=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-formyl-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13091809.png)

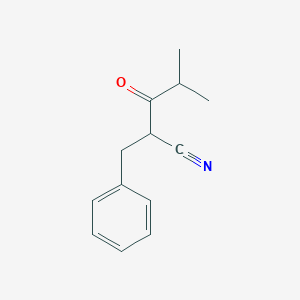

![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)
![5-Phenyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13091837.png)
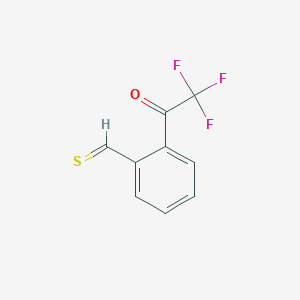
![6-((3-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13091852.png)
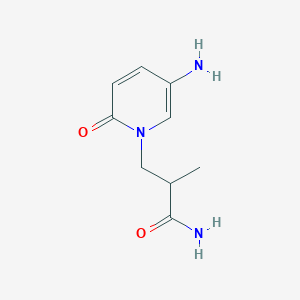
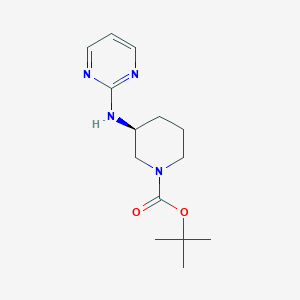
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)

